(4Z)-4-(3,4-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-(3,4-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a 1,3-oxazol-5(4H)-one core structure, substituted with a 3,4-dimethoxybenzylidene group at the 4-position and a 2-fluorophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(3,4-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product. The reaction can be represented as follows:
3,4-dimethoxybenzaldehyde+2-(2-fluorophenyl)-1,3-oxazol-5(4H)-oneBase, Heatthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(3,4-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-(3,4-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer effects. Researchers study its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (4Z)-4-(3,4-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- (4Z)-4-(3,4-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
- (4Z)-4-(3,4-dimethoxybenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
Uniqueness
The uniqueness of (4Z)-4-(3,4-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H14FNO4 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H14FNO4/c1-22-15-8-7-11(10-16(15)23-2)9-14-18(21)24-17(20-14)12-5-3-4-6-13(12)19/h3-10H,1-2H3/b14-9- |
InChI Key |
BUZICLVSTLPSIY-ZROIWOOFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F)OC |
Origin of Product |
United States |
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